

# ROCK-IN-D2 (DA-77523): Technical Guide to Selectivity & Mechanism

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## Compound of Interest

Compound Name: ROCK-IN-D2  
CAS No.: 1219721-78-4  
Cat. No.: B610547

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## Executive Summary

**ROCK-IN-D2** is a highly potent, ATP-competitive small molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). While frequently labeled as a "selective" inhibitor in vendor catalogs, this designation refers to its selectivity over non-ROCK kinases (e.g., PKA, PKC, MLCK) rather than differentiation between the ROCK1 and ROCK2 isoforms.

Key Technical Profile:

- Chemical Identity: DA-77523 (C<sub>22</sub>H<sub>28</sub>N<sub>6</sub>O)[1]
- Primary Mechanism: ATP-competitive inhibition of the kinase domain.
- Isoform Selectivity: Negligible. It functions as a Dual Pan-ROCK Inhibitor.
- Potency: Single-digit nanomolar (IC<sub>50</sub> < 10 nM).

## The Selectivity Profile: ROCK1 vs. ROCK2

Contrary to inhibitors like Belumosudil (KD025), which exhibits ~20-fold selectivity for ROCK2, **ROCK-IN-D2** inhibits both isoforms with near-equal potency. This makes it an excellent tool for total ROCK ablation but unsuitable for dissecting isoform-specific phenotypes.

## Quantitative Inhibition Data (Cell-Free Assay)

The following data represents the inhibitory concentration (IC<sub>50</sub>) required to reduce kinase activity by 50% in a Z'-LYTE™ assay setting.

Target Kinase	IC <sub>50</sub> (nM)	Selectivity Ratio (ROCK1/ROCK2)	Classification
ROCK1	6 nM	—	Potent Inhibition
ROCK2	4 nM	—	Potent Inhibition
Selectivity	—	1.5-fold	Non-Selective (Dual)

## Structural Basis for Lack of Selectivity

ROCK1 and ROCK2 share 92% sequence identity within their kinase domains and 100% identity within the ATP-binding pocket.

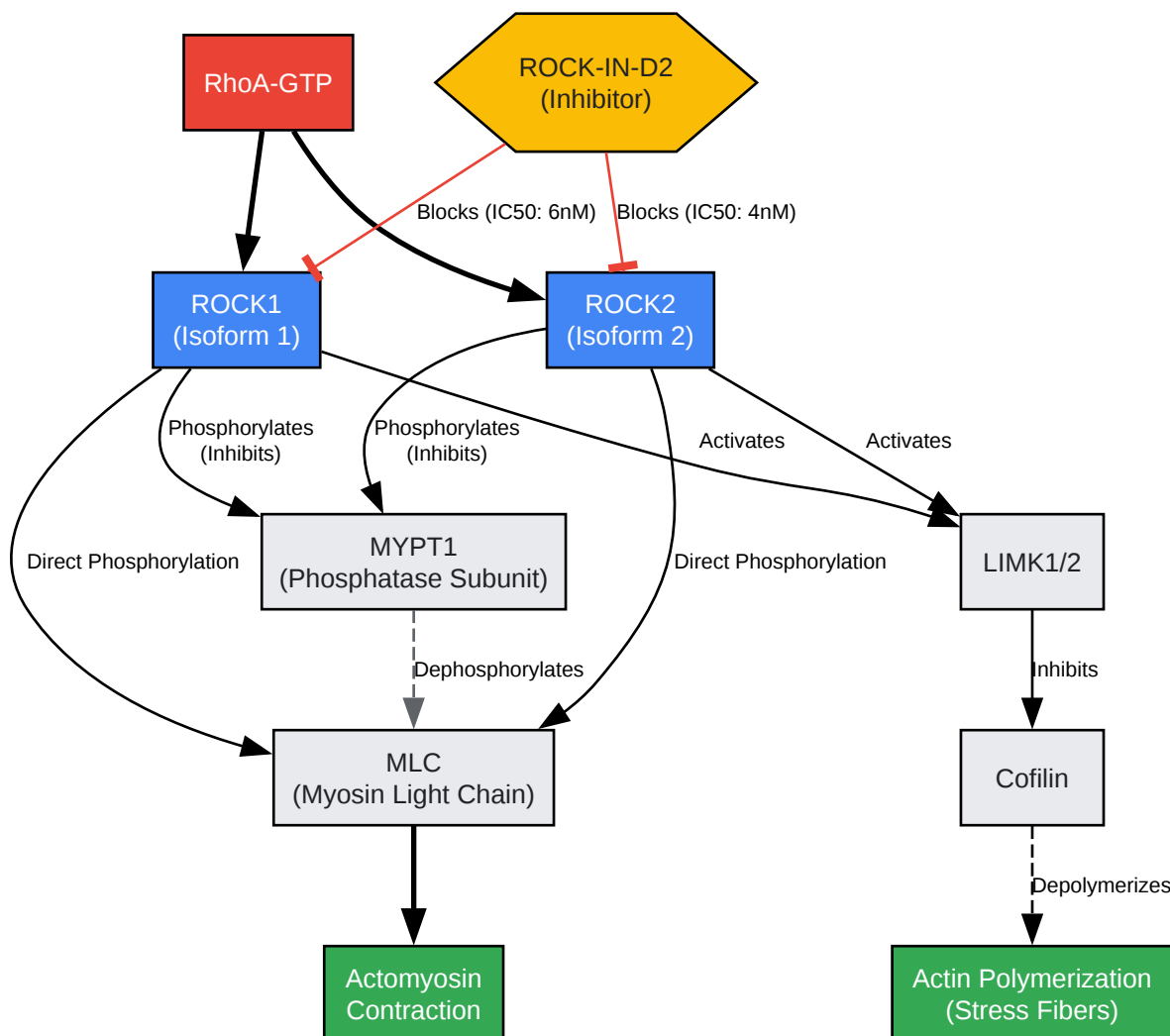
- Mechanism: **ROCK-IN-D2** utilizes a pyrimidine-urea scaffold (similar to Fasudil derivatives) that forms hydrogen bonds with the hinge region (Met156 in ROCK1 / Met172 in ROCK2).
- Why it isn't isoform-selective: Isoform-selective inhibitors (e.g., KD025) typically exploit subtle differences in the linker region or induced-fit pockets adjacent to the ATP site. **ROCK-IN-D2** binds to the conserved ATP pocket, resulting in equipotent inhibition.

## Mechanism of Action & Signaling Pathway

**ROCK-IN-D2** acts by competitively displacing ATP from the active site of the ROCK kinase domain. This blockade prevents the phosphorylation of downstream effectors critical for cytoskeletal dynamics.

## Pathway Visualization

The diagram below illustrates the downstream consequences of ROCK inhibition by **ROCK-IN-D2**, specifically the blockade of Myosin Light Chain (MLC) phosphorylation and LIM Kinase (LIMK) activation.



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Caption: **ROCK-IN-D2** blocks both ROCK1/2, preventing MLC phosphorylation and inhibiting actomyosin contraction.

## Experimental Validation Protocols

To validate the activity and "selectivity" (or lack thereof) of **ROCK-IN-D2** in your own lab, use the following standardized protocols.

## A. In Vitro Kinase Assay (Z'-LYTE™)

This FRET-based assay is the industry standard for determining IC<sub>50</sub> values.

- Reagent Prep: Prepare 4X Test Compound (**ROCK-IN-D2**) in 1% DMSO. Prepare Kinase/Peptide mixture (ROCK1 or ROCK2 + Ser/Thr Peptide).
- Reaction:
  - Add 2.5 µL 4X Compound.
  - Add 5 µL Kinase/Peptide Mix.
  - Add 2.5 µL ATP Solution (K<sub>m</sub> apparent: ~10 µM).
- Incubation: Incubate at Room Temperature for 1 hour.
- Development: Add Development Reagent (cleaves non-phosphorylated peptides).
- Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).
- Calculation: Plot % Inhibition vs. Log[Concentration].
  - Success Criterion: Z'-factor > 0.7.

## B. Cellular Assay: Stress Fiber Disassembly

Because **ROCK-IN-D2** is cell-permeable, its potency is best visualized via actin cytoskeleton staining.

- Cell Line: HeLa or NIH3T3 fibroblasts.
- Treatment: Treat cells with **ROCK-IN-D2** (10 nM - 100 nM) for 30-60 minutes.
  - Control: Y-27632 (10 µM) - Note the 100x lower dose required for **ROCK-IN-D2**.
- Fixation: 4% Paraformaldehyde (15 min).
- Staining: Phalloidin-TRITC (Actin) and DAPI (Nucleus).

- Observation: Loss of central stress fibers and cell rounding ("neurite-like" extensions) confirms ROCK inhibition.

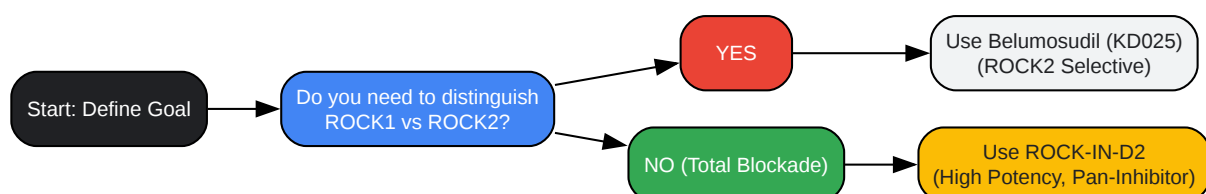
## Comparison with Other ROCK Inhibitors

Understanding where **ROCK-IN-D2** fits in the inhibitor landscape is crucial for experimental design.

Inhibitor	ROCK1 IC <sub>50</sub>	ROCK2 IC <sub>50</sub>	Selectivity Type	Primary Use Case
ROCK-IN-D2	6 nM	4 nM	Pan-ROCK	High-potency total ROCK blockade.
Y-27632	140 nM	300 nM	Pan-ROCK	General reference standard (less potent).
Fasudil	1.9 μM	1.6 μM	Pan-ROCK	Clinical research (vasospasm).
Belumosudil (KD025)	~10 μM	60 nM	ROCK2 Selective	Studying isoform-specific roles (e.g., autoimmunity).

## Experimental Workflow Decision Tree

Use this logic to decide if **ROCK-IN-D2** is the correct tool for your study.



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Caption: Decision matrix for selecting ROCK inhibitors based on selectivity requirements.

## References

- MedChemExpress (MCE). **ROCK-IN-D2** Product Datasheet (Cat. No. HY-116238).<sup>[1][2]</sup> Retrieved from MedChemExpress. [Link](#)
- Dong-A Pharmaceutical. Novel Inhibitors of ROCK1 and/or ROCK2.<sup>[3]</sup> Patent WO2015054317A1. (Source of the DA-77523 development code and structure).
- PubChem. Compound Summary for CID 45380564 (**ROCK-IN-D2**).<sup>[1]</sup> National Library of Medicine (US). [Link](#)
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## Sources

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- 2. [Rock-IN-D2 | C22H28N6O | CID 45380564 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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